Superior Cytotoxic Potency of Enniatin A1 Against Human Colorectal and Hepatic Carcinoma Cell Lines Relative to Enniatin A, B1, B4, and A2
In a direct head-to-head comparison across three human tumor cell lines (Caco-2 colorectal adenocarcinoma, HT-29 colon carcinoma, Hep-G2 hepatocellular carcinoma), ENN A1 was identified as the most cytotoxic enniatin among seven analogues tested (ENs A, A1, A2, B, B1, B4, J3). At 24 hours post-exposure, ENN A1 exhibited IC50 values ranging from 9.1 ± 2.2 μM to 12.3 ± 4.3 μM across the three cell lines, representing a potency advantage of 1.8- to 2.9-fold over ENN A (IC50 16.8-26.2 μM) and 1.6- to 2.1-fold over ENN B1 (IC50 19.5 μM) in the same assay systems [1][2]. At 48 hours, ENN A1 IC50 values decreased to 1.4 ± 0.7 μM to 2.7 ± 0.8 μM, whereas ENN A required 8.2 ± 1.8 to 11.4 ± 4.6 μM and ENN B1 required 3.7 ± 0.7 to 11.5 ± 5.3 μM, indicating a sustained potency differential [1][2]. No statistically significant differences were observed in ENN A1 IC50 values across the three distinct cell lines, suggesting broad cytotoxic activity independent of tissue origin [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) |
|---|---|
| Target Compound Data | ENN A1: 9.1 ± 2.2 to 12.3 ± 4.3 μM (24 h); 1.4 ± 0.7 to 2.7 ± 0.8 μM (48 h) |
| Comparator Or Baseline | ENN A: 16.8 ± 4.3 to 26.2 ± 6.7 μM (24 h); 8.2 ± 1.8 to 11.4 ± 4.6 μM (48 h). ENN B1: 19.5 ± 4.1 μM (24 h Caco-2); 3.7 ± 0.7 to 11.5 ± 5.3 μM (48 h). ENN A2: 18.7 ± 4.5 μM (24 h Caco-2) |
| Quantified Difference | ENN A1 is 1.8- to 2.9-fold more potent than ENN A at 24 h; 3.1- to 4.2-fold more potent at 48 h. ENN A1 is 1.6- to 2.1-fold more potent than ENN B1 at 24 h. |
| Conditions | Caco-2, HT-29, Hep-G2 human tumor cell lines; MTT assay measuring mitochondrial integrity; 24 h and 48 h incubation |
Why This Matters
For researchers requiring maximal cytotoxic effect at minimal concentration—whether for anticancer drug screening, toxicological risk assessment, or in vitro model development—ENN A1 offers substantially higher potency than commonly used analogues, potentially reducing compound consumption and enabling detection of effects at lower exposure levels.
- [1] Meca, G., Font, G., & Ruiz, M. J. (2011). Comparative cytotoxicity study of enniatins A, A₁, A₂, B, B₁, B₄ and J₃ on Caco-2 cells, Hep-G₂ and HT-29. Food and Chemical Toxicology, 49(9), 2464-2469. View Source
- [2] Meca, G., et al. (2011). Comparative cytotoxicity study of enniatins A, A1, A2, B, B1, B4 and J3 on Caco-2 cells, Hep-G2 and HT-29. Fitforthem Repository. View Source
